methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 6-position and a pyrazole moiety esterified with a methyl group. This compound is of significant interest in medicinal chemistry and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as kinases and enzymes . Its synthesis typically involves coupling reactions between substituted pyrimidines and pyrazole derivatives, as evidenced by protocols involving intermediates like 77c–77e .
Properties
IUPAC Name |
methyl 1-(6-chloropyrimidin-4-yl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c1-16-9(15)6-2-3-14(13-6)8-4-7(10)11-5-12-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELITMREAFXKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate comprises a pyrimidine ring substituted at the 4-position with a pyrazole moiety bearing a methyl ester group at the 3-position and a chlorine atom at the 6-position of the pyrimidine. The synthesis targets two primary objectives:
- Regioselective coupling of the pyrazole and pyrimidine rings.
- Functional group compatibility , ensuring the stability of the methyl ester and chlorine substituents under reaction conditions.
The compound’s structural complexity necessitates precise control over reaction parameters to avoid side products such as di-substituted pyrimidines or ester hydrolysis derivatives.
Synthetic Methodologies
Nucleophilic Aromatic Substitution (NAS)
The most widely reported method involves nucleophilic aromatic substitution (NAS) between 4,6-dichloropyrimidine and methyl 1H-pyrazole-3-carboxylate. This two-step protocol prioritizes regioselectivity at the pyrimidine’s 4-position.
Synthesis of Methyl 1H-Pyrazole-3-Carboxylate
The pyrazole precursor is synthesized via cyclocondensation of methyl 3-oxobutanoate (methyl acetoacetate) with hydrazine hydrate:
$$
\text{CH}3\text{C(O)CH}2\text{COOCH}3 + \text{N}2\text{H}4 \rightarrow \text{Methyl 1H-pyrazole-3-carboxylate} + \text{H}2\text{O}
$$
Conditions : Reflux in ethanol (8–12 h, 80°C), yielding >85% product.
Coupling with 4,6-Dichloropyrimidine
The pyrazole reacts with 4,6-dichloropyrimidine under basic conditions to substitute the 4-chloro group:
$$
\text{C}5\text{H}2\text{Cl}2\text{N}3 + \text{C}5\text{H}5\text{N}2\text{O}2\text{CH}_3 \xrightarrow{\text{Base}} \text{this compound}
$$
Optimized Conditions :
- Solvent : Dimethylformamide (DMF) or ethanol
- Base : Triethylamine (TEA) or sodium hydride
- Temperature : Reflux (80–100°C) for 6–8 h
- Yield : 70–78%
Mechanistic Insight : The pyrazole’s NH group acts as a nucleophile, attacking the electron-deficient 4-position of the pyrimidine. TEA facilitates deprotonation, enhancing nucleophilicity.
Alternative Pathways
Hydrazine-Mediated Cyclization
A modified approach involves synthesizing the pyrimidine-pyrazole hybrid in situ from 4-chloro-6-hydrazinylpyrimidine and methyl 3-oxobutanoate. This one-pot method reduces isolation steps but requires stringent temperature control to prevent over-alkylation.
Metal-Catalyzed Cross-Coupling
While less common, palladium-catalyzed Suzuki-Miyaura coupling has been explored for analogous compounds. However, the chlorine substituent’s sensitivity to reduction limits its applicability.
Reaction Optimization and Challenges
Characterization and Analytical Data
Spectroscopic Validation
Industrial and Pharmacological Relevance
The compound serves as a key intermediate in synthesizing kinase inhibitors and antiproliferative agents. Patents highlight its utility in CKD therapies by modulating phosphate metabolism, leveraging the pyrimidine-pyrazole scaffold’s affinity for renal transporters.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization Reactions: The compound can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.
Scientific Research Applications
Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrimidine/pyrazole core, substituents, and functional groups. Below is a detailed analysis:
Pyrimidine-Pyrazole Hybrids
Key Observations :
- Substituent Effects: The presence of a chlorine atom on the pyrimidine ring enhances electrophilicity and binding to kinase ATP pockets compared to non-halogenated analogs .
- Chain Length: Compounds with longer alkylamino chains (e.g., 103c, 103e) exhibit higher molecular weights but may suffer from synthetic impurities, as noted in their preparation .
- Aromatic vs. Aliphatic Substituents : Replacement of chloropyrimidine with pyridinyl groups (as in ) reduces molecular complexity but may limit target specificity.
Coumarin and Tetrazole Derivatives
Compounds such as 4i and 4j () integrate coumarin and tetrazole moieties instead of pyrimidine. These derivatives demonstrate:
- Enhanced Fluorescence : Coumarin’s conjugated system enables applications in bioimaging.
- Diverse Reactivity : Tetrazole groups introduce nitrogen-rich sites for metal coordination or click chemistry. However, they lack the chloropyrimidine’s kinase-targeting efficacy .
Commercial Pyrazole Esters
Methyl 1H-pyrazole-3-carboxylate () and its 1-methyl analog are simpler derivatives lacking the chloropyrimidine unit.
Biological Activity
Methyl 1-(6-chloropyrimidin-4-yl)-1H-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 229.63 g/mol
- CAS Number : 1223885-16-2
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. Pyrazole derivatives, including this compound, have been reported to exhibit a range of pharmacological activities such as:
- Antitumor Activity : Pyrazoles have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression .
- Anti-inflammatory Effects : Compounds in this class can modulate inflammatory pathways, reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6 .
Antitumor Activity
Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines, including HeLa and MCF-7 cells .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HeLa | 1.7 |
| Compound B | MCF-7 | 12.6 |
Anti-inflammatory Activity
Studies have shown that this compound can significantly reduce inflammation markers in vitro and in vivo. For example, a related pyrazole compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .
| Inflammatory Marker | % Inhibition at 10 µM |
|---|---|
| TNF-α | 85% |
| IL-6 | 76% |
Antimicrobial Activity
The antimicrobial properties of pyrazoles have been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
Case Studies and Research Findings
- Inhibition of Kinases : A study focused on pyrazole derivatives found that certain compounds effectively inhibited Aurora kinases, which are critical for cell division and are often overexpressed in tumors . this compound's structure suggests potential efficacy against similar targets.
- Anti-inflammatory Testing : In a model of carrageenan-induced edema in rats, related pyrazole compounds demonstrated significant anti-inflammatory effects comparable to standard treatments like indomethacin .
- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines revealed promising results for pyrazole derivatives, with several compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. Key Optimization Factors :
- Temperature control to minimize side reactions (e.g., over-substitution).
- Use of anhydrous conditions to prevent hydrolysis of the chloropyrimidine group.
How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Basic Research Question
Structural confirmation relies on:
Q. Table 1: Representative ¹H NMR Data (DMSO-d₆)
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole H-4 | 7.85 (s, 1H) |
| Chloropyrimidine H-2/H-5 | 8.61 (s, 1H) |
| Methyl ester (-OCH₃) | 3.89 (s, 3H) |
How do researchers resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., anti-proliferative vs. no observed cytotoxicity) may arise from:
- Assay Variability : Differences in cell lines (e.g., prostate vs. breast cancer models) or incubation times .
- Solubility Limitations : Poor aqueous solubility (log P ~2.5) may reduce bioavailability in certain assays .
- Metabolic Stability : Hepatic microsome studies reveal rapid ester hydrolysis in some species, altering active metabolite profiles .
Q. Methodological Solutions :
- Standardize assay protocols (e.g., MTT assay at 48 hours, 10% FBS media).
- Use solubilizing agents (e.g., DMSO ≤0.1% or cyclodextrin derivatives) .
- Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for autophagy markers) .
What computational approaches predict the reactivity and interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., mTOR) by aligning the chloropyrimidine moiety in the ATP-binding pocket .
- DFT Calculations : B3LYP/6-31G(d) level optimizations predict electrophilic regions (e.g., C-5 of pyrimidine) susceptible to nucleophilic attack .
- MD Simulations : GROMACS simulations assess stability of protein-ligand complexes over 100 ns trajectories .
Key Insight : The ester group’s rotation barrier (~5 kcal/mol) influences binding conformation .
How do structural modifications at the pyrimidine or pyrazole rings influence the compound’s bioactivity?
Advanced Research Question
- Pyrimidine Modifications :
- Pyrazole Modifications :
- Methyl-to-ethyl substitution at N-1 improves metabolic stability (t₁/₂ from 2.1 to 4.3 hours in rat liver microsomes) .
- Carboxylate ester hydrolysis (to free acid) increases polarity but reduces cell permeability .
Q. Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 6-Cl → 6-CF₃ (pyrimidine) | Increased anti-proliferative IC₅₀ | |
| Methyl ester → Free acid | Reduced cytotoxicity |
What analytical techniques are employed to assess the stability of this compound under various experimental conditions?
Q. Methodological Focus
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C .
- Solution Stability :
- HPLC-UV : Monitor degradation in PBS (pH 7.4) over 24 hours (≤5% degradation at 25°C) .
- LC-MS : Detect hydrolysis products (e.g., free carboxylic acid) .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Q. Critical Parameters :
- pH-dependent ester hydrolysis (t₁/₂ = 8 hours at pH 9 vs. >48 hours at pH 5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
